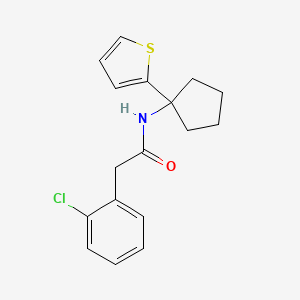

![molecular formula C19H19N3O2S B2476781 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 1797396-77-0](/img/structure/B2476781.png)

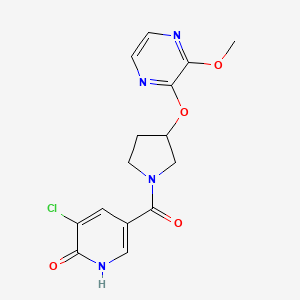

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

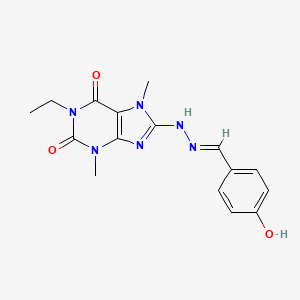

Synthesis and Antibacterial Screening

This compound is part of a series that has been synthesized and characterized using various spectral and analytical data. Notably, these compounds have been evaluated for their antibacterial activities, indicating a potential application in developing new antimicrobial agents or studying interactions with bacterial targets (Landage, Thube, & Karale, 2019).

Role in Microwave Assisted Synthesis

It's part of compounds prepared in microwave-assisted synthesis, showcasing a methodology that can potentially shorten reaction times and improve yields in chemical synthesis. The specific set of compounds have been screened for their antibacterial and antifungal activities, suggesting their role in the development of new pharmaceutical agents (Mistry & Desai, 2006).

In vitro Antioxidant Properties

A series of compounds, including the one of interest, have been synthesized and characterized, with a particular focus on their in vitro antioxidant properties. This implies potential applications in fields requiring antioxidant compounds, possibly including food preservation, cosmetics, or pharmaceuticals (Jaishree et al., 2012).

Synthesis, Computational and Spectroscopic Analysis

The compound has been synthesized and characterized, with a focus on its potential as a non-linear optical (NLO) material due to its high μβ0 value. The study also delves into its stability, charge delocalization, and molecular electrostatic potential, indicating its potential application in the field of material science, especially in the development of NLO materials (Rajaraman et al., 2015).

Future Directions

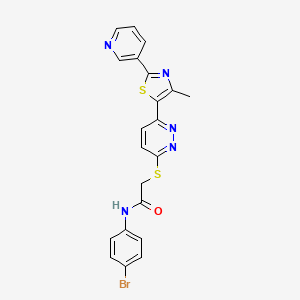

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Benzothiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

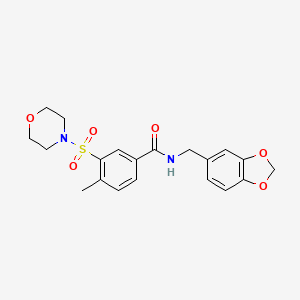

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

properties

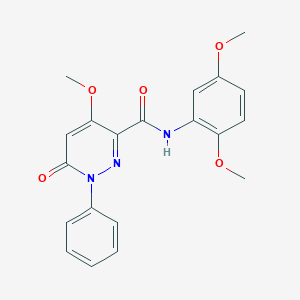

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-21(2)14-7-5-6-13(10-14)18(23)22-11-15(12-22)24-19-20-16-8-3-4-9-17(16)25-19/h3-10,15H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJVTAMSNWZNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2476705.png)

![4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2476710.png)

![ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2476712.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476714.png)

![7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine](/img/structure/B2476718.png)